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Compound of Interest

3-Propyl-2,3-dihydro-1H-indol-5-
Compound Name:
amine

Cat. No.: B13201347

Get Quote

Executive Summary

3-Propylindolin-5-amine (CAS: 2060043-75-4) is a bicyclic aromatic amine featuring a 2,3-

dihydro-1H-indole (indoline) core substituted with a propyl group at the C3 position and a
primary amine at the C5 position.[1][2][3]

In drug discovery, this scaffold serves as a critical "privileged structure.” The indoline core
mimics the tryptophan/serotonin motif, making it highly relevant for targeting G-protein coupled
receptors (GPCRs) and kinases. The C5-amine provides a versatile handle for amide coupling
or urea formation, while the C3-propyl chain offers hydrophobic interactions within enzyme
binding pockets.

Nomenclature & Chemical Identity

Precise identification is critical for database integration and regulatory compliance.
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Parameter Detail

IUPAC Name 3-propyl-2,3-dihydro-1H-indol-5-amine

5-Amino-3-propylindoline; 3-Propyl-5-amino-2,3-
Common Synonyms ) )
dihydroindole

CAS Number 2060043-75-4

Molecular Formula Ci1HieN2

Molecular Weight 176.26 g/mol

SMILES CCCCI1CN(C2=C1C=C(C=C2)N)
InChl Key Predicted based on structure

Chemo-Physical Profile (Calculated)

e LogP (Octanol/Water): ~2.1 (Moderate lipophilicity, favorable for CNS penetration).
« Topological Polar Surface Area (TPSA): ~38 A2 (Excellent membrane permeability).

» pKa (Conjugate Acid): ~5.5 (Aniline nitrogen) / ~10 (Indoline nitrogen - though less basic due
to conjugation).

» Physical State: Likely an off-white to brown viscous oil or low-melting solid (amine oxidation
sensitive).

Synthesis & Production Protocols

As a Senior Application Scientist, | recommend a Fischer Indole Synthesis followed by a
Selective Reduction strategy. This route is robust, scalable, and avoids expensive transition
metal catalysts often required for direct C-H activation.

Retrosynthetic Analysis

The target molecule (3-propylindolin-5-amine) can be disconnected into:

¢ Reduction: From 3-propyl-5-nitroindole.
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e Cyclization: From 4-nitrophenylhydrazine and valeraldehyde (pentanal).

Detailed Synthesis Protocol
Step 1: Formation of 3-Propyl-5-nitro-1H-indole

o Reaction Type: Fischer Indole Synthesis.

o Reagents: 4-Nitrophenylhydrazine hydrochloride, Pentanal (Valeraldehyde), 4% H2SOa4 (aq)
or Polyphosphoric acid (PPA).

¢ Mechanism: Hydrazone formation

[3,3]-Sigmatropic rearrangement
Cyclization

Ammonia loss.

Protocol:

Dissolve 4-nitrophenylhydrazine HCI (1.0 eq) in ethanol.

Add Pentanal (1.1 eq) dropwise at 0°C. Stir for 1 hour to form the hydrazone.

Add the hydrazone to pre-heated (80°C) 4% aqueous H2SOa4 or PPA.

Reflux for 3-4 hours. Monitor by TLC (disappearance of hydrazone).

Cool, neutralize with NaOH, and extract with ethyl acetate.

Purify via column chromatography (Hexane/EtOACc) to isolate 3-propyl-5-nitro-1H-indole.

Step 2: Global Reduction to 3-Propylindolin-5-amine

» Reaction Type: Catalytic Hydrogenation / Hydride Reduction.

¢ Reagents: Sodium Cyanoborohydride (NaBHsCN) in Acetic Acid (AcOH) OR Hz/Pd-C (high
pressure).
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» Note: Reducing the indole double bond (C2-C3) requires acidic conditions or high pressure,
while the nitro group reduces easily to the amine.

Protocol (Sodium Cyanoborohydride Method - Recommended for Selectivity):

Dissolve 3-propyl-5-nitro-1H-indole (1.0 eq) in Glacial Acetic Acid.
o Add NaBHsCN (3.0 eq) portion-wise at 10-15°C (Exothermic!).
 Stir at room temperature for 2 hours (Reduces Indole

Indoline).

e To reduce the Nitro group: Add Zn dust (5.0 eq) to the same vessel or perform a separate
hydrogenation (Hz, 1 atm, 10% Pd/C, MeOH) on the isolated nitro-indoline.

» Final Workup: Basify to pH > 10 with NaOH (to ensure free base amine), extract with DCM.

 Purification: Isolate as the dihydrochloride salt for stability by adding HCI in dioxane.

Synthesis Visualization

The following diagram illustrates the critical pathway from raw materials to the final scaffold.

i : Condensation
4-Nitrophenylhydrazine (EOH, 0°C)

Fischer Cyclization Global Reduction
Hydrazqne 4—‘—)—>H2304 Reflux 3-Propyl-5-nitro-1H-indole NaBH3CN/ACOH + H2/Pd 3-Propylindolin-5-amine
Intermediate
Pentanal
(Valeraldehyde)

Figure 1: Two-step synthesis of 3-propylindolin-5-amine via Fischer Indole Cyclization.

Click to download full resolution via product page

Applications in Drug Discovery

The 3-propylindolin-5-amine structure is not a drug itself but a high-value intermediate. Its utility
lies in its ability to serve as a conformationally restricted aniline mimic.
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Kinase Inhibitor Design

In kinase inhibitors (e.g., Sunitinib analogs), the indoline core occupies the ATP-binding pocket.

e The 5-Amine: Forms a critical hydrogen bond with the "hinge region” of the kinase or serves
as the attachment point for a "tail" group that extends into the solvent-exposed area.

e The 3-Propyl Group: Provides hydrophobic bulk that can fill the "gatekeeper” pocket or
hydrophobic back-cleft, improving selectivity against kinases with smaller pockets.

GPCR Ligands

Indoline derivatives are privileged scaffolds for Serotonin (5-HT) and Dopamine (D) receptors.
e The 3-propyl group mimics the alkyl chain of endogenous neurotransmitters.

 Derivatization of the N1 (indoline nitrogen) or C5-amine can tune affinity for 5-HT2A or D2
receptors.

Application Workflow

3-Propylindolin-5-amine
(Scaffold)

Amide Coupling Urea Formation Reductive Amination
(R-COCI) (R-NCO) (R-CHO)

High Affinityl lCNS Active
lon Channel Blockers Kinase Inhibitors GPCR Ligands
(ATP Hinge Binder) (5-HT/Dopamine)

Figure 2: Divergent synthesis applications for the 3-propylindolin-5-amine scaffold.

Click to download full resolution via product page

Safety & Handling (MSDS Summary)
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While specific toxicological data for this CAS may be sparse, handle as a Hazardous Aromatic
Amine.

 Signal Word: WARNING

e Hazard Statements:

H302: Harmful if swallowed.

[¢]

H315: Causes skin irritation.

[e]

[e]

H319: Causes serious eye irritation.

(¢]

H335: May cause respiratory irritation.

o Storage: Keep under inert gas (Argon/Nitrogen) at -20°C. Amines and indolines are prone to
oxidation (darkening) upon air exposure.

o Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1.17411-19-7|2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole|BLD Pharm
[bldpharm.com]

2. 273220-33-0|4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole|BLD Pharm
[bldpharm.com]

3. aablocks.com [aablocks.com]

To cite this document: BenchChem. [3-Propylindolin-5-amine: Technical Monograph &
Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13201347/docs#3-propylindolin-5-amine-technical-
monograph-synthesis-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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